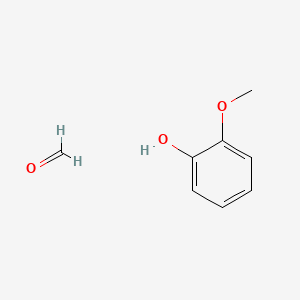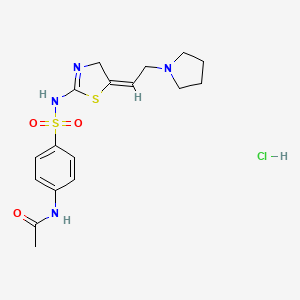
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of the pyrrolidine and thiazole rings, followed by their coupling with the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield amines or alcohols .
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamide derivatives and thiazole-containing molecules. These compounds often share similar biological activities and applications but may differ in their specific properties and effectiveness .
Uniqueness
What sets Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride apart is its unique combination of functional groups and rings, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
71933-34-1 |
|---|---|
Fórmula molecular |
C17H23ClN4O3S2 |
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
N-[4-[[(5E)-5-(2-pyrrolidin-1-ylethylidene)-4H-1,3-thiazol-2-yl]sulfamoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H22N4O3S2.ClH/c1-13(22)19-14-4-6-16(7-5-14)26(23,24)20-17-18-12-15(25-17)8-11-21-9-2-3-10-21;/h4-8H,2-3,9-12H2,1H3,(H,18,20)(H,19,22);1H/b15-8+; |
Clave InChI |
CFXNXOWCBQGNIM-TWNLEINFSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC/C(=C\CN3CCCC3)/S2.Cl |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCC(=CCN3CCCC3)S2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


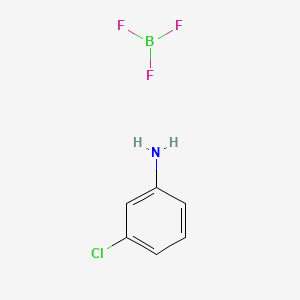

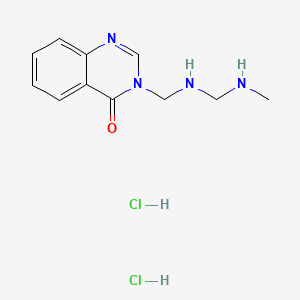
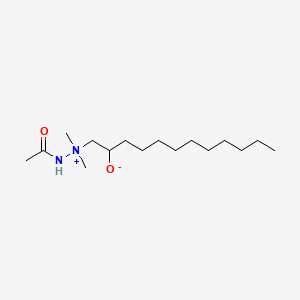
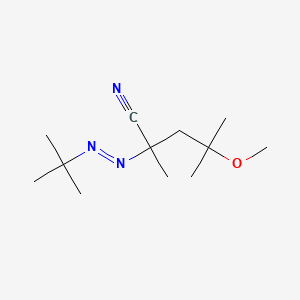

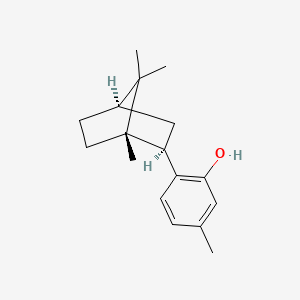
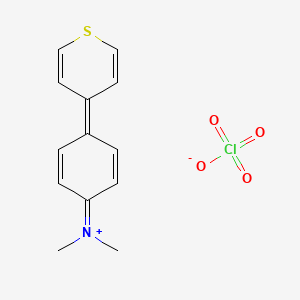
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
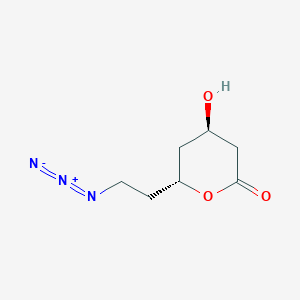
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
